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Compound of Interest

Compound Name: 1,1-Diphenylbutane

Cat. No.: B1605752 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1-
diphenylbutane, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS). Due to the limited availability of published experimental spectra for this

specific isomer, this guide presents predicted spectroscopic data generated from validated

computational models. These predictions offer valuable insights into the structural

characterization of 1,1-diphenylbutane.

Predicted Spectroscopic Data
The following tables summarize the predicted NMR, IR, and MS data for 1,1-diphenylbutane.

These predictions were generated using reputable online spectroscopic prediction tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for 1,1-Diphenylbutane
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.30 - 7.15 Multiplet 10H Ar-H

3.85 Triplet 1H CH

2.10 Multiplet 2H CH₂

1.30 Multiplet 2H CH₂

0.90 Triplet 3H CH₃

Table 2: Predicted ¹³C NMR Data for 1,1-Diphenylbutane

Chemical Shift (ppm) Assignment

145.5 Ar-C (quaternary)

128.5 Ar-CH

128.0 Ar-CH

126.0 Ar-CH

52.0 CH

38.0 CH₂

23.0 CH₂

14.0 CH₃

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for 1,1-Diphenylbutane
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Wavenumber (cm⁻¹) Intensity Assignment

3080 - 3030 Medium C-H stretch (aromatic)

2960 - 2850 Strong C-H stretch (aliphatic)

1600, 1495, 1450 Medium C=C stretch (aromatic ring)

760, 700 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Mass Spectrometry (MS)
Table 4: Predicted Major Mass Fragments for 1,1-Diphenylbutane (Electron Ionization)

m/z Relative Intensity Assignment

210 Moderate [M]⁺ (Molecular Ion)

167 High [M - C₃H₇]⁺

91 Very High [C₇H₇]⁺ (Tropylium ion)

Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a

small organic molecule like 1,1-diphenylbutane.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard

(e.g., tetramethylsilane, TMS) for chemical shift referencing.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and

the magnetic field is shimmed to achieve homogeneity.

Data Acquisition:
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For ¹H NMR, a standard pulse sequence is used. Key parameters include the spectral

width, acquisition time, relaxation delay, and the number of scans.

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a

larger number of scans and a longer acquisition time are generally required compared to

¹H NMR.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain

the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical

shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): If 1,1-diphenylbutane is a liquid, a drop of the neat

sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

Instrument Setup: The salt plates are mounted in the sample holder of the IR spectrometer.

Data Acquisition: A background spectrum of the empty salt plates is first recorded. The

sample is then scanned to obtain the IR spectrum. The instrument measures the absorption

of infrared radiation at different wavenumbers.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum, which is typically plotted as

transmittance or absorbance versus wavenumber.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

The sample is vaporized in the ion source.

Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy

electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion

(M⁺) and fragment ions.
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Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow
As no specific signaling pathways or complex experimental workflows are associated with a

simple organic molecule like 1,1-diphenylbutane, the following diagram illustrates a

generalized workflow for the spectroscopic analysis of an unknown organic compound.

A generalized workflow for the spectroscopic analysis of an organic compound.

To cite this document: BenchChem. [Spectroscopic Analysis of 1,1-Diphenylbutane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1605752#spectroscopic-data-for-1-1-diphenylbutane-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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